molecular formula C14H18N4O7S B12766358 N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide CAS No. 81717-31-9

N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide

Cat. No.: B12766358
CAS No.: 81717-31-9
M. Wt: 386.38 g/mol
InChI Key: BBJNKITZVYIPHJ-UHFFFAOYSA-N
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Description

N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide (CAS: 81717-31-9) is a complex organic compound characterized by a sulfonamide backbone linked to a hydroxyamino-oxoacetyl group and a 2-methylpropyl-substituted ethanediamide moiety. Its structure includes multiple functional groups: a phenylsulfonyl group, a hydroxamic acid-derived hydroxyamino-oxoacetyl unit, and an ethanediamide bridge. This compound is cataloged under synonyms such as LS-65300 and CID3067507, with an InChIKey of BBJNKITZVYIPHJ-UHFFFAOYSA-N .

Properties

CAS No.

81717-31-9

Molecular Formula

C14H18N4O7S

Molecular Weight

386.38 g/mol

IUPAC Name

N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-(2-methylpropyl)oxamide

InChI

InChI=1S/C14H18N4O7S/c1-8(2)7-15-11(19)14(22)18-26(24,25)10-5-3-9(4-6-10)16-12(20)13(21)17-23/h3-6,8,23H,7H2,1-2H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)

InChI Key

BBJNKITZVYIPHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired functional groups. Common synthetic routes may include:

    Formation of the sulfonyl group: This can be achieved by reacting a suitable aromatic compound with sulfonyl chloride under basic conditions.

    Introduction of the hydroxyamino group: This step may involve the reduction of a nitro group to an amino group, followed by hydroxylation.

    Attachment of the oxoacetyl group: This can be done through acylation reactions using oxoacetyl chloride or similar reagents.

    Final assembly: The intermediate compounds are then coupled together under controlled conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxoacetyl group can be reduced to form hydroxyl derivatives.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group may yield nitroso or nitro compounds, while reduction of the oxoacetyl group may produce hydroxyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique functional groups may interact with biological molecules, making it useful in biochemical studies.

    Medicine: It may exhibit pharmacological properties that could be explored for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N’-(2-methylpropyl)ethanediamide depends on its interaction with molecular targets. These interactions may involve binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Hydroxamic Acid Derivatives

Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (10) () share the hydroxamic acid (-N-OH-C=O) motif, which is critical for metal chelation and antioxidant activity. For example:

  • Antioxidant Activity: Hydroxamic acids like compound 8 exhibit radical scavenging properties, as demonstrated by DPPH assay results (IC₅₀ values reported in prior studies) .
  • Structural Differences : Unlike the target compound, these analogs lack the sulfonamide and ethanediamide linkages, which could influence solubility and binding affinity.

Sulfonamide-Containing Analogs

The thiourea derivative N-(2-methylpropyl)-N'-[4-[(4-nitrophenyl)sulfonyl]phenyl]thiourea () shares the sulfonylphenyl and 2-methylpropyl groups. Key comparisons include:

Ethanediamide Derivatives

lists Ethanediamide,N-[[4-[[oxo[(phenylmethyl)amino]acetyl]amino]phenyl]sulfonyl]-N'-(phenylmethyl)-(9CI), which replaces the 2-methylpropyl and hydroxyamino groups with benzyl moieties. Differences include:

  • Solubility : The benzyl groups in the analog may reduce aqueous solubility compared to the target’s 2-methylpropyl substituent.
  • Bioactivity: Benzyl groups often enhance lipophilicity, affecting membrane permeability, while the hydroxyamino group could introduce hydrogen-bonding capacity .

Data Table: Comparative Overview

Compound Name Molecular Formula Key Functional Groups Potential Applications Reference
Target Compound (CID3067507) Not explicitly provided Hydroxyamino-oxoacetyl, sulfonamide, ethanediamide Chelation, enzyme inhibition
N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (8) C₁₃H₁₆ClNO₂ Hydroxamic acid, cyclohexane Antioxidant, metal chelation
N-(2-methylpropyl)-N'-[4-[(4-nitrophenyl)sulfonyl]phenyl]thiourea C₁₇H₁₉N₃O₄S₂ Sulfonamide, thiourea, nitro Catalysis, material science
Ethanediamide with benzyl groups () Not provided Benzyl, sulfonamide, ethanediamide Drug delivery, surfactants

Research Implications and Gaps

While the target compound’s structural complexity suggests multifunctionality, the absence of direct experimental data limits conclusive comparisons. Key research priorities include:

  • Synthesis Optimization: Leveraging methods from (e.g., hydroxyamino group incorporation) for scalable production.
  • Activity Profiling : Testing for antioxidant, antimicrobial, or metalloenzyme inhibitory activity, as seen in hydroxamic acid analogs .
  • Solubility Studies : Assessing the impact of the 2-methylpropyl group on pharmacokinetics relative to benzyl or nitro-substituted analogs .

Biological Activity

N-((4-(((Hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide, commonly referred to as this compound, is a synthetic organic molecule that exhibits a range of biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H16N4O7S
  • Molecular Weight : 372.36 g/mol
  • CAS Number : 81717-47-7
  • IUPAC Name : N'-[4-[[2-(hydroxyamino)-2-oxoacetyl]amino]phenyl]sulfonyl-N-propyloxamide

The compound features both amide and sulfonamide functional groups, contributing to its unique reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thus blocking substrate access. This mechanism is significant in therapeutic contexts where modulation of enzyme activity is desired.
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could protect cells from oxidative stress by scavenging free radicals.

Antimicrobial Activity

Research indicates that this compound shows potential antimicrobial properties. Specific studies have demonstrated its effectiveness against various bacterial strains, suggesting its application in developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can downregulate pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.

Anticancer Potential

Recent studies have explored the anticancer effects of this compound. In vitro tests on cancer cell lines have revealed significant cytotoxicity and the induction of apoptosis, particularly in pancreatic cancer cells. These findings highlight the compound's potential as a lead structure for anticancer drug development.

Case Studies and Research Findings

  • Study on Enzyme Inhibition :
    • A study focused on the inhibition of cholinesterases demonstrated that the compound effectively inhibits these enzymes, which are crucial in neurotransmission.
    • Results indicated a dose-dependent inhibition pattern, suggesting its potential for treating neurodegenerative diseases.
  • Antioxidant Activity Assessment :
    • The CUPRAC (cupric acid-reducing antioxidant capacity) assay showed that the compound possesses significant antioxidant activity.
    • The results support further investigation into its role in protecting against oxidative damage in various diseases.
  • Anticancer Activity Evaluation :
    • In vitro tests on pancreatic cancer cell lines (PANC-1) revealed that the compound induces apoptosis through mitochondrial pathways.
    • Molecular docking studies suggested favorable binding interactions with key proteins involved in cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivitiesUnique Properties
OxalamideLacks sulfonamide groupModerate enzyme inhibitionSimpler structure
SulfanilamideContains sulfonamide groupAntimicrobial effectsEstablished drug
Cyanoacetamide DerivativesVaries in substituentsDiverse biological activitiesCore structure similar

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